molecular formula C9H20N2O B13307911 N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide

Katalognummer: B13307911
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: TXVCGKSRLNLBLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide typically involves the reaction of N,N-dimethylacetamide with a suitable amine, such as pentan-2-ylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common methods include:

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amides.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

N,N-dimethyl-2-(pentan-2-ylamino)acetamide

InChI

InChI=1S/C9H20N2O/c1-5-6-8(2)10-7-9(12)11(3)4/h8,10H,5-7H2,1-4H3

InChI-Schlüssel

TXVCGKSRLNLBLN-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)NCC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.